molecular formula C19H14BrN3S B2662355 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 450352-95-1

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No. B2662355
CAS RN: 450352-95-1
M. Wt: 396.31
InChI Key: BSDMCNAIEBSBBI-RVDMUPIBSA-N
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Description

“(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile” is a chemical compound that is part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives . These compounds have been synthesized and studied for their potential as chemotherapeutic agents against cancer and antimicrobial agents .


Synthesis Analysis

The synthesis of these compounds involves the creation of 4-(4-bromophenyl)-thiazol-2-amine derivatives . The molecular structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of these compounds has been confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c1-13-2-8-17(9-3-13)22-11-15(10-21)19-23-18(12-24-19)14-4-6-16(20)7-5-14/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDMCNAIEBSBBI-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

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